Home > Products > Screening Compounds P40177 > Gemifloxacin mesylate
Gemifloxacin mesylate - 204519-65-3

Gemifloxacin mesylate

Catalog Number: EVT-7924983
CAS Number: 204519-65-3
Molecular Formula: C19H24FN5O7S
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemifloxacin mesylate is the mesylate salt of gemifloxacin. It has a role as an antimicrobial agent and a topoisomerase IV inhibitor. It contains a gemifloxacin.
Gemifloxacin Mesylate is the mesylate salt form of gemifloxacin, a synthetic broad-spectrum fluoroquinolone with antibacterial activity. Gemifloxacin mesylate inhibits activities of DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and eventually bacterial growth. This fluoroquinolone exerts an enhanced spectrum of activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, in addition to its activity against gram-negative bacteria.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
See also: Gemifloxacin (has active moiety).
Overview

Gemifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic primarily used for treating respiratory tract infections, including acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It functions by inhibiting bacterial DNA synthesis, specifically targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth and replication. Gemifloxacin mesylate is available in oral formulations and is recognized for its broad-spectrum antibacterial activity .

Source and Classification

Gemifloxacin mesylate is classified under the category of fluoroquinolone antibiotics. It is a mesylate salt of gemifloxacin, which itself is derived from the naphthyridine class of compounds. The compound has been developed as a racemic mixture, containing equal amounts of its enantiomers, contributing to its pharmacological efficacy . The chemical structure of gemifloxacin mesylate is represented by the empirical formula C18H20FN5O4CH4O3SC_{18}H_{20}FN_{5}O_{4}\cdot CH_{4}O_{3}S with a molecular weight of approximately 485.49 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of gemifloxacin mesylate involves several steps that typically include the formation of the base compound, gemifloxacin, followed by its conversion into the mesylate salt. The production process often utilizes high-speed mixing granulation techniques, where gemifloxacin is combined with appropriate excipients and a binding agent to form granules. These granules are then dried and processed into tablets or other pharmaceutical forms .

A notable method described in patents involves a two-step granulation process:

  1. High-Speed Mixing: Gemifloxacin is mixed with pharmaceutically acceptable excipients.
  2. Fluidized Bed Granulation: A binding agent is sprayed onto the mixture to form granules, which are subsequently dried and screened for uniformity .
Molecular Structure Analysis

Structure and Data

The molecular structure of gemifloxacin mesylate includes several functional groups that contribute to its antibacterial properties. The IUPAC name for gemifloxacin mesylate is:

7[(4Z)3(aminomethyl)4(methoxyimino)pyrrolidin1yl]1cyclopropyl6fluoro4oxo1,4dihydro1,8naphthyridine3carboxylic acid; methanesulfonic acid7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic\text{ acid};\text{ methanesulfonic acid}

The chemical structure can be represented as follows:

  • Chemical Formula: C19H24FN5O7SC_{19}H_{24}FN_{5}O_{7}S
  • Molecular Weight: 485.49 g/mol
  • InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
  • SMILES Notation: CS(O)(=O)=O.CO\N=C1/CN(CC1CN)C1=C(F)C=C2C(=O)C(=CN(C3CC3)C2=N1)C(O)=O

The compound appears as a white to light brown solid with good solubility in water and organic solvents such as dimethyl sulfoxide .

Chemical Reactions Analysis

Reactions and Technical Details

Gemifloxacin mesylate can undergo various chemical reactions typical of fluoroquinolones. These include:

  • Acid-base reactions: The presence of the sulfonic acid group allows for protonation and deprotonation under different pH conditions.
  • Hydrolysis: In aqueous environments, gemifloxacin may hydrolyze, impacting its stability and efficacy.
  • Complexation: The ability to form complexes with metal ions can influence its antibacterial activity.

The stability of gemifloxacin mesylate in different formulations has been studied extensively to optimize its pharmaceutical applications .

Mechanism of Action

Process and Data

Gemifloxacin mesylate exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. This occurs via two key mechanisms:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication.
  2. Inhibition of Topoisomerase IV: This enzyme is responsible for separating replicated DNA strands during cell division.

By targeting these enzymes, gemifloxacin prevents bacterial cell division and growth, leading to bactericidal effects against a wide range of pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid (white to light brown powder)
  • Melting Point: 235–237 °C
  • Solubility: Soluble in dimethyl sulfoxide, methanol (hot), and water (freely soluble at neutral pH)

Chemical Properties

  • Molecular Weight: 485.49 g/mol
  • pKa Values:
    • Strongest Acidic pKa: 6.02
    • Strongest Basic pKa: 9.15
  • LogP (octanol-water partition coefficient): -0.82 (indicating good solubility in water)

These properties influence both the pharmacokinetics and pharmacodynamics of gemifloxacin mesylate, affecting its absorption, distribution, metabolism, and excretion in clinical settings .

Applications

Scientific Uses

Gemifloxacin mesylate is primarily utilized in clinical settings as an antibiotic for treating respiratory infections caused by susceptible bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative organisms. Additionally, ongoing research continues to explore its potential applications in treating other infections and its role in combination therapies to combat antibiotic resistance .

The development of analytical methods such as reversed-phase ultra-performance liquid chromatography has facilitated the quality control and assessment of gemifloxacin mesylate in pharmaceutical preparations .

Synthesis and Formulation Strategies

Wet-Method and Fluidized Bed Granulation Techniques

The high viscosity and hygroscopic nature of gemifloxacin mesylate necessitate specialized granulation approaches to ensure uniform drug distribution and content uniformity in solid dosage forms. Traditional wet granulation methods often result in material agglomeration and adhesion to equipment surfaces, leading to non-uniform granules and reduced yield. Similarly, exclusive fluidized bed granulation faces challenges with electrostatic material loss and filter clogging due to the compound's adhesive properties [2] [3].

A hybrid granulation strategy effectively addresses these limitations by combining initial wet granulation with subsequent fluidized bed processing:

  • Step 1 (Wet-Method Pre-granulation): Gemifloxacin mesylate is blended with pharmaceutically acceptable adjuvants (e.g., lactose, microcrystalline cellulose, or pregelatinized starch) in a high-speed mixer. A 5% (w/w) aqueous polyvinylpyrrolidone (PVP) solution is sprayed onto the powder mixture as a binder (accounting for 50% of the total binder). Granulation occurs under controlled conditions (60°C, 1.5 bar pressure) for 20-240 seconds, generating initial agglomerates [2].
  • Step 2 (Fluidized Bed Granulation): The pre-granulated material is transferred to a fluidized bed chamber where the remaining 50% of the binder (5% w/w aqueous PVP) is sprayed at 1-100 g/min with atomizing pressure of 0.2-1.0 bar. The bed temperature is maintained at 25-55°C to prevent premature drying or over-wetting [2] [3].

This combined approach mitigates material adhesion issues observed in standalone processes. The wet-method step reduces fine powder and electrostatic effects, while the fluidized bed stage ensures uniform drying and granule hardening. The resulting granules exhibit improved flow properties, higher yield (reducing losses from 15-30% to <10%), and uniform particle size distribution, facilitating subsequent tableting operations [2].

Table 1: Comparative Analysis of Granulation Techniques for Gemifloxacin Mesylate

Granulation MethodProcess YieldGranule UniformityKey LimitationsHybrid Approach Advantages
Traditional Wet Granulation60-75%Moderate to poorMaterial adhesion to mixer walls; AgglomerationPre-granules reduce adhesion in subsequent steps
Fluidized Bed Granulation70-85%ModerateElectrostatic losses; Filter cloggingReduced fines minimize electrostatic issues
Hybrid Wet-Fluidized Process>90%HighComplex process parameter optimizationEliminates weight variation in tablets; Enhances flow properties

Optimization of Drug Loading Capacity in Pharmaceutical Compositions

Conventional gemifloxacin formulations faced limitations in achieving high drug loading due to the compound's strong hygroscopicity and tendency toward agglomeration during processing. Early formulations typically incorporated excessive fillers (up to 40-50% w/w) to mitigate these issues, resulting in larger tablet sizes that compromised patient compliance [2] [3].

Advanced formulation strategies have enabled drug loading of up to 82-83% w/w while maintaining stability and manufacturability:

  • Excipient Selection Rationale: The optimized composition utilizes microcrystalline cellulose (9.4% w/w) as a filler due to its superior moisture-scavenging properties and compactibility. Carboxymethyl starch sodium (5% w/w) serves as a disintegrant, counteracting gemifloxacin's binding tendencies. Magnesium stearate (0.8% w/w) provides lubrication without negatively impacting dissolution [2] [3].
  • Post-Granulation Blending: Critical to this high-loading approach is the addition of disintegrants and lubricants after granulation and drying. This prevents interference with the binding process while ensuring rapid tablet disintegration. The external addition of 5% disintegrant enables tablets to meet USP dissolution specifications despite the high gemifloxacin content [2].
  • Process Efficiency: The hybrid granulation approach supports high drug loading by preventing segregation during processing. Granules with 82% drug loading exhibit uniform content uniformity (RSD <2%), excellent compressibility, and rapid disintegration (<5 minutes) due to the preservation of disintegrant functionality [2].

Table 2: High-Load Gemifloxacin Mesylate Tablet Composition (320 mg strength)

ComponentFunctionPercentage (w/w)Amount per Tablet (mg)Critical Quality Attribute Contribution
Gemifloxacin mesylateActive Pharmaceutical Ingredient82%328.0Bioavailability; Antimicrobial efficacy
Microcrystalline celluloseFiller/Diluent9.4%37.6Moisture regulation; Compactibility
Carboxymethyl starch sodiumDisintegrant5%20.0Rapid tablet disintegration
Polyvinylpyrrolidone K30Binder2.8%11.2Granule cohesion and strength
Magnesium stearateLubricant0.8%3.2Prevents adhesion to tooling

Solvent Selection and Viscosity Considerations in Granulation Processes

Solvent choice critically influences gemifloxacin mesylate's processing behavior due to its concentration-dependent viscosity profile and differential solubility. Contrary to conventional formulation wisdom, alcoholic solvents increase rather than decrease the system's viscosity, complicating processing [2].

Viscosity Behavior Across Solvent Systems:Experimental data demonstrates gemifloxacin's paradoxical viscosity response in ethanolic solutions. At 50% (w/w) ethanol concentration, viscosity peaks at 9.02 centipoise (cP), significantly higher than in pure water (5.91 cP). This non-linear relationship arises from molecular interactions between gemifloxacin's zwitterionic groups and ethanol, promoting temporary association complexes. The viscosity profile across ethanol-water mixtures is:

  • 95% ethanol: 7.5 cP
  • 80% ethanol: 8.2 cP
  • 70% ethanol: 8.8 cP
  • 50% ethanol: 9.02 cP (peak viscosity)
  • 20% ethanol: 7.65 cP
  • 0% ethanol (water): 5.91 cP [2]

Aqueous Solvent Advantages:Based on these findings, water emerges as the optimal granulation solvent for several reasons:

  • Reduced Viscosity: Lower viscosity (5.91 cP) enhances spray uniformity and droplet penetration during fluidized bed granulation, improving binder distribution.
  • Tissue Penitation Enhancement: Microdialysis studies demonstrate superior soft tissue penetration of gemifloxacin when formulated with aqueous systems. The AUC0-10 ratio for tissue-to-free plasma is 1.7 ± 0.7 for muscle and 2.4 ± 1.0 for adipose tissue, indicating enhanced delivery to infection sites [8].
  • Environmental and Safety Profile: Water eliminates flammability risks associated with organic solvents and simplifies environmental controls in manufacturing facilities.

Processing Implications:The use of aqueous binders requires precise control of granulation parameters:

  • Binder Concentration: 5% w/w PVP solutions optimize viscosity for sprayability while providing sufficient binding capacity.
  • Spray Rate: 1-100 g/min, adjusted based on granule growth monitoring.
  • Inlet Air Temperature: 25-55°C to prevent overwetting while ensuring adequate solvent evaporation [2].

Table 3: Solvent Selection Criteria for Gemifloxacin Mesylate Processing

Solvent SystemViscosity (cP)Tissue Penetration (AUCtissue/AUCfree plasma)Granulation Process CompatibilityKey Limitations
Water5.911.7 (muscle); 2.4 (adipose)High - Optimal spray characteristicsRequires controlled drying parameters
50% Ethanol-Water9.02Not reportedLow - High viscosity impedes spray dynamicsIncreased agglomeration risk; Flammability
IsopropanolNot quantifiedReduced tissue penetration anticipatedModerate - Faster dryingToxicity concerns; Residual solvent control
AcetonitrileNot quantifiedNot reportedLow - Safety concernsGenotoxic impurity risk; Cost-prohibitive

The solvent selection directly influences the pharmacokinetic-pharmacodynamic (PK-PD) profile of the final product. The favorable tissue penetration achieved with aqueous formulations results in AUC0-24/MIC90 ratios exceeding 100 hours for common respiratory pathogens, supporting once-daily dosing regimens for respiratory infections [8].

Properties

CAS Number

204519-65-3

Product Name

Gemifloxacin mesylate

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C19H24FN5O7S

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.